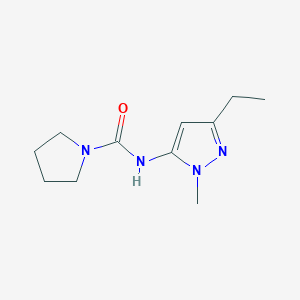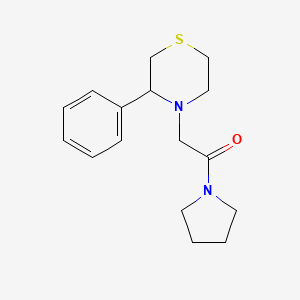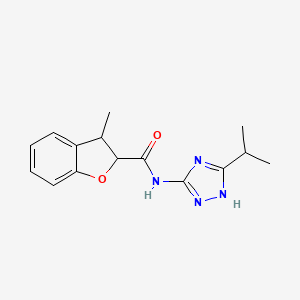![molecular formula C17H18N2OS B7594351 [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone](/img/structure/B7594351.png)
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone, also known as MPTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTM belongs to the class of thiomorpholines, which are a group of heterocyclic compounds that contain a sulfur atom in their ring structure. The unique chemical properties of MPTM make it an attractive candidate for the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in tumor invasion and metastasis. Additionally, [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell migration and invasion, and the suppression of angiogenesis (the formation of new blood vessels). These effects are believed to be responsible for the anticancer activity of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone.
Advantages and Limitations for Lab Experiments
One of the main advantages of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone for lab experiments is its high potency and specificity for cancer cells, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone. One area of interest is the development of new drug delivery systems that can improve the solubility and bioavailability of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone in vivo. Another area of research is the identification of new targets and signaling pathways that are involved in the anticancer activity of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone as a potential cancer therapy.
Synthesis Methods
The synthesis of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone involves the reaction of 4-methylbenzenethiol with 4-pyridylmethanone in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone as a white crystalline solid with a melting point of 150-152°C.
Scientific Research Applications
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer.
properties
IUPAC Name |
[3-(4-methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-5-7-14(8-6-13)16-12-21-11-10-19(16)17(20)15-4-2-3-9-18-15/h2-9,16H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTRXWRQSCLVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CSCCN2C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-Chlorophenyl)thiomorpholin-4-yl]acetamide](/img/structure/B7594282.png)

![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)



![2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B7594316.png)
![[2-[3-(Dimethylamino)phenyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7594326.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(3-methoxypropyl)piperidin-4-yl]acetamide](/img/structure/B7594333.png)

![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone](/img/structure/B7594338.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone](/img/structure/B7594343.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-(oxolan-2-yl)methanone](/img/structure/B7594359.png)